5-Aminopyridine-2-thiol 5-Aminopyridine-2-thiol
Brand Name: Vulcanchem
CAS No.: 27885-56-9
VCID: VC21064285
InChI: InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8)
SMILES: C1=CC(=S)NC=C1N
Molecular Formula: C5H6N2S
Molecular Weight: 126.18 g/mol

5-Aminopyridine-2-thiol

CAS No.: 27885-56-9

Cat. No.: VC21064285

Molecular Formula: C5H6N2S

Molecular Weight: 126.18 g/mol

* For research use only. Not for human or veterinary use.

5-Aminopyridine-2-thiol - 27885-56-9

Specification

CAS No. 27885-56-9
Molecular Formula C5H6N2S
Molecular Weight 126.18 g/mol
IUPAC Name 5-amino-1H-pyridine-2-thione
Standard InChI InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8)
Standard InChI Key IRWJNUZWLWRDON-UHFFFAOYSA-N
SMILES C1=CC(=S)NC=C1N
Canonical SMILES C1=CC(=S)NC=C1N

Introduction

PropertyDescription
CAS Number27885-56-9
Molecular FormulaC5H6N2S
Molecular Weight126.18 g/mol
IUPAC Name5-amino-1H-pyridine-2-thione
SMILES NotationC1=CC(=S)NC=C1N
PubChem Compound ID23423668

Table 1: Identification parameters of 5-Aminopyridine-2-thiol

Chemical Structure and Reactivity

The structure of 5-Aminopyridine-2-thiol is characterized by a pyridine ring with an amino group at position 5 and a thiol group at position 2. This arrangement of functional groups contributes significantly to the compound's chemical behavior and reactivity patterns.

Structural Features

The amino group (-NH2) at position 5 serves as an electron-donating group, increasing electron density in the aromatic ring system. Meanwhile, the thiol group (-SH) at position 2 provides nucleophilic character, enabling the compound to participate in various chemical transformations. The combination of these functional groups on the pyridine scaffold creates a unique electronic distribution that influences its chemical behavior.

Reactivity Profile

The reactivity of 5-Aminopyridine-2-thiol is largely determined by its functional groups. The compound can undergo various chemical reactions, including:

  • Oxidation reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction reactions: The compound can be reduced to form corresponding amines.

  • Substitution reactions: Both the amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions make 5-Aminopyridine-2-thiol a versatile building block in organic synthesis and pharmaceutical development.

Synthesis Methods

The synthesis of 5-Aminopyridine-2-thiol can be achieved through various methods, typically involving the reaction of pyridine derivatives with thiolating agents.

Laboratory Synthesis

One common approach for synthesizing 5-Aminopyridine-2-thiol involves the reaction of 2-chloropyridine with thiourea, followed by hydrolysis. This reaction typically requires basic conditions using sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in aqueous or alcoholic media at elevated temperatures to ensure complete conversion.

Industrial Production

Industrial production of 5-Aminopyridine-2-thiol often employs more efficient and scalable methods. These might include:

  • The use of continuous flow reactors for better control over reaction parameters

  • Catalyst-mediated reactions for enhanced reaction rates and selectivity

  • Alternative starting materials that offer economic advantages in large-scale production

Regioselective Synthesis Approaches

For achieving regioselectivity in the synthesis of 5-Aminopyridine-2-thiol, approaches similar to those used for analogous aminopyridines can be adapted. These may involve:

  • Regioselective functionalization: Using steric and electronic directing groups to prioritize substitution at specific positions

  • Protection/deprotection strategies: Employing protecting groups such as tert-butyloxycarbonyl (Boc) for the amino moiety during synthesis

Applications in Research and Industry

5-Aminopyridine-2-thiol has found numerous applications across various scientific and industrial domains due to its unique structural features and reactivity profile.

Applications in Chemistry

In synthetic chemistry, 5-Aminopyridine-2-thiol serves as a valuable precursor for the synthesis of various compounds with important biological activities. Its ability to undergo multiple chemical transformations makes it a versatile building block in organic synthesis. The compound has been utilized in the creation of thiol derivatives of natural products and synthetic active compounds, potentially enhancing their biological efficacy.

Applications in Biology and Medicine

The compound and its derivatives have garnered significant interest in biological and medical research. Studies suggest potential applications including:

  • Antimicrobial activity: Inhibition of bacterial growth

  • Anticancer properties: Induction of apoptosis in cancer cells

  • Antiviral effects: Inhibition of viral binding to host cells

Similar to other aminopyridine compounds, 5-Aminopyridine-2-thiol may serve as a foundation for developing pharmacologically active molecules. The 2-aminopyridine moiety has been recognized as an "unsung hero in drug discovery," valued for its simple design and ability to produce single products with minimum side reactions . While 5-Aminopyridine-2-thiol differs from 2-aminopyridine in its substitution pattern, it shares the advantageous property of having a low molecular weight, which facilitates the identification of toxicity-causing metabolites in drug discovery programs .

Biological Activity

The biological activity of 5-Aminopyridine-2-thiol has been investigated in various contexts, revealing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that 5-Aminopyridine-2-thiol and its derivatives may exhibit antimicrobial activity against various bacterial strains. The mechanism behind this activity could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Activity TypePotential MechanismsPossible Applications
AntimicrobialInhibition of bacterial growth, interference with cell wall synthesisTreatment of bacterial infections
AnticancerInduction of apoptosis, modulation of cellular signaling pathwaysDevelopment of anticancer therapeutics
AntiviralInhibition of viral binding to host cellsAntiviral therapeutics

Mechanism of Action

The mechanism of action of 5-Aminopyridine-2-thiol likely involves its interaction with various molecular targets, though specific mechanisms would need to be determined through targeted research.

Ion Channel Modulation

Similar to other aminopyridines, 5-Aminopyridine-2-thiol might block potassium channels, which could lead to alterations in neuronal excitability and neurotransmitter release. This property could be particularly relevant for potential neurological applications.

Enzyme Inhibition

The compound might inhibit certain enzymes involved in cellular signaling pathways, which could contribute to potential anticancer or other therapeutic effects.

Comparison with Related Compounds

Understanding the similarities and differences between 5-Aminopyridine-2-thiol and related compounds provides valuable context for its chemical behavior and potential applications.

Structural Analogues

Table 3: Comparison of 5-Aminopyridine-2-thiol with Related Compounds

CompoundStructureKey DifferencesPotential Advantages
5-Aminopyridine-2-thiolPyridine with NH₂ at position 5 and SH at position 2Base compoundCombination of electron-donating and nucleophilic groups
2-AminopyridinePyridine with NH₂ at position 2Different position of amino group, no thiol groupWell-established in drug discovery, simple design
Pyridine-2-thiolPyridine with SH at position 2, no amino groupLacks amino groupDifferent electronic properties and reactivity

Functional Comparison

While 5-Aminopyridine-2-thiol shares some characteristics with 2-aminopyridine, it offers unique advantages due to its additional thiol functionality. The 2-aminopyridine moiety has been recognized for its value in drug discovery, particularly for its ability to serve as a "perfect locomotive in the synthesis and pulling of molecules towards respective pharmacological goals" . The additional thiol group in 5-Aminopyridine-2-thiol may enhance these properties by providing additional sites for functionalization and metal coordination.

Research Findings and Future Directions

Current research on 5-Aminopyridine-2-thiol continues to explore its potential applications and properties, with several promising directions for future investigations.

Recent Research Developments

Recent studies have explored various aspects of 5-Aminopyridine-2-thiol and related compounds. While specific research on this exact compound may be limited, studies on similar aminopyridine and thiol-containing compounds suggest promising directions for investigation.

Future Research Opportunities

Future research on 5-Aminopyridine-2-thiol might focus on:

  • Development of novel synthetic methodologies for regioselective functionalization

  • Investigation of its potential as a pharmacophore in drug discovery

  • Exploration of its metal-coordination properties for applications in catalysis

  • Detailed mechanistic studies of its biological activities

  • Structure-activity relationship studies to optimize desired properties

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